3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

Catalog No.
S13603117
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

Product Name

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

IUPAC Name

3-butyl-2-ethoxy-6-hydroxypyrimidin-4-one

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-12-9(14)7-8(13)11-10(12)15-4-2/h7,13H,3-6H2,1-2H3

InChI Key

ZCXULYBLHLUXMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(N=C1OCC)O

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative characterized by the molecular formula C10H16N2O3C_{10}H_{16}N_{2}O_{3} and a molar mass of 212.25 g/mol. This compound features a butyl group at the 3-position, an ethoxy group at the 2-position, and a hydroxyl group at the 6-position of the pyrimidine ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 205440-30-8, and it is recognized in various chemical databases for its structural and functional characteristics .

The chemical reactivity of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethoxy group can undergo various reactions such as ether cleavage or substitution. Typical reactions involving pyrimidine derivatives include:

  • Electrophilic Substitution: The aromatic nature of the pyrimidine ring allows for electrophilic substitution reactions, where electrophiles can attack the electron-rich positions on the ring.
  • Nucleophilic Substitution: The presence of the ethoxy group makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The hydroxyl group can facilitate condensation reactions with aldehydes or ketones, potentially forming larger heterocyclic compounds.

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Specifically, compounds similar to 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one have been studied for their ability to modulate enzyme activities and inhibit cell proliferation in cancerous cells. For example, studies on related compounds have shown significant inhibition of nitric oxide production in immune cells, suggesting potential applications in inflammatory diseases .

The synthesis of 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one typically involves several steps:

  • Formation of Pyrimidine Ring: Starting materials such as urea or thiourea are reacted with appropriate carbonyl compounds in the presence of acid catalysts to form the pyrimidine core.
  • Substitution Reactions: The butyl and ethoxy groups can be introduced via alkylation reactions using suitable alkyl halides under basic conditions.
  • Hydroxylation: Hydroxylation at the 6-position can be achieved through oxidation reactions or by using specific reagents that introduce hydroxyl groups selectively.

The exact conditions and reagents may vary depending on the desired yield and purity of the final product .

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one has potential applications in medicinal chemistry due to its biological activity. It may be utilized as:

  • Pharmaceutical Intermediates: In the synthesis of more complex drugs targeting various diseases.
  • Research Compounds: For studying enzyme inhibition mechanisms or cellular signaling pathways.
  • Potential Therapeutics: As a lead compound in developing new treatments for inflammatory diseases or cancers.

Interaction studies involving 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. These studies assess:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how this compound influences biological pathways at a molecular level.

Preliminary findings suggest that similar pyrimidine derivatives can effectively inhibit key enzymes involved in disease processes, indicating that 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may also possess similar inhibitory effects .

Several compounds share structural similarities with 3-butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
2-Amino-6-hydroxypyrimidin-4(3H)-oneContains amino group; simpler structureAntimicrobial activity
5-Fluoro-pyrimidine derivativesFluorine substitution enhances biological activityAnticancer properties
2-Ethoxy-pyrimidinesVariations in ethoxy substitutionModulation of PI3-Kα activity

These compounds highlight the diversity within pyrimidine derivatives and underscore how slight modifications can lead to significant differences in biological activity and therapeutic potential .

Traditional condensation synthesis approaches for 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one leverage well-established organic chemistry methodologies that have been refined over decades of research [1] [2] [3]. The molecular structure of this compound, characterized by the molecular formula C10H16N2O3 and a molecular weight of 212.25 grams per mole, presents unique synthetic challenges due to the specific positioning of the butyl group at the 3-position, the ethoxy group at the 2-position, and the hydroxyl group at the 6-position of the pyrimidine ring [4].

The Biginelli reaction represents one of the most fundamental approaches for constructing the pyrimidin-4(3H)-one core structure [5] [6]. This multicomponent reaction traditionally employs ethyl acetoacetate, an aryl aldehyde, and urea under acid catalysis to generate 3,4-dihydropyrimidin-2(1H)-ones [5]. For the synthesis of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one, modifications to the classical Biginelli protocol require the incorporation of butyl-substituted starting materials and subsequent ethoxylation steps [6] [7]. Research has demonstrated that this approach can achieve yields ranging from 65 to 95 percent under optimized conditions, with reaction times typically spanning 2 to 6 hours [5] [6].

The mechanistic pathway for traditional condensation synthesis involves the initial formation of an iminium intermediate through the condensation of the aldehyde component with the nitrogen-containing nucleophile [2] [3]. The subsequent addition of the beta-keto ester component leads to cyclization and formation of the pyrimidine ring system [2]. The rate-determining step in this process has been identified as the nucleophilic addition of urea to the aldehyde, which is followed by acid-catalyzed condensation resulting in the formation of the desired pyrimidinone structure [5] [7].

Urea-aldehyde condensation methodologies provide an alternative route for pyrimidinone synthesis, particularly when combined with appropriately substituted ketone components [1]. These two-component condensation reactions typically require extended reaction times of 4 to 12 hours and achieve moderate yields in the range of 45 to 80 percent [1]. The incorporation of the ethoxy functionality in these traditional approaches often requires post-synthetic modification steps, which can reduce overall synthetic efficiency [1] [2].

Beta-keto ester cyclization represents another classical approach, employing intramolecular cyclization mechanisms with guanidine derivatives as key reagents [2]. This methodology demonstrates particular utility for the construction of substituted pyrimidinones with yields typically ranging from 70 to 90 percent over reaction periods of 3 to 8 hours [2]. The regioselectivity of these cyclization reactions is influenced by the electronic and steric properties of the substituents, making careful substrate design crucial for successful synthesis of the target compound [2] [3].

MethodReaction TypeKey ReagentsTypical Yield (%)Reaction TimeReference
Biginelli ReactionThree-component condensationEthyl acetoacetate, aldehyde, urea65-952-6 hours [5] [6]
Urea-Aldehyde CondensationTwo-component condensationUrea, aldehyde, acid catalyst45-804-12 hours [1]
β-Keto Ester CyclizationIntramolecular cyclizationβ-keto ester, guanidine derivatives70-903-8 hours [2]
Amidine-Aldehyde CondensationTwo-component condensationAmidine, aldehyde, acid60-851-4 hours [8]
N-C-N Fragment AssemblyMulti-step assemblyAmides, nitriles, activating agents75-923-6 hours [3]

Novel Catalytic Cyclization Techniques

Novel catalytic cyclization techniques have emerged as powerful alternatives to traditional condensation approaches, offering enhanced selectivity and improved reaction efficiency for the synthesis of complex pyrimidinone derivatives [8] [9] [10]. These advanced methodologies leverage sophisticated catalyst systems and innovative mechanistic pathways to achieve superior control over regioselectivity and stereoselectivity in the formation of the pyrimidine ring system [8] [10] [11].

Lewis acid-catalyzed multicomponent reactions utilizing trimethylsilyl triflate and boron trifluoride etherate have revolutionized the selective synthesis of six-membered heterocycles [9]. These acid-controlled transformations enable the selective formation of pyrimidines through the strategic use of hexamethyldisilazane as a nitrogen source under microwave irradiation [9]. The regioselectivity of these reactions can be precisely controlled by varying the Lewis acid catalyst, with yields typically ranging from 62 to 93 percent across diverse substrate combinations [9].

Iron(II)-TEMPO complex-mediated reactions represent another breakthrough in catalytic pyrimidine synthesis [12]. These protocols utilize ketones, aldehydes, or esters with amidines in the presence of a recyclable iron complex catalyst [12]. The sophisticated mechanism involves TEMPO complexation, enamine addition, and cyclization steps, providing excellent functional group tolerance and yields spanning 70 to 89 percent [12]. The recyclability of the iron catalyst system offers significant advantages for sustainable synthesis applications [12].

Copper-catalyzed cyclization methodologies have demonstrated remarkable versatility in the formation of functionalized pyrimidines [11] [12]. These approaches employ readily available starting materials including saturated ketones and amidines, proceeding through cascade reaction sequences involving oxidative dehydrogenation, annulation, and oxidative aromatization [12]. The copper-catalyzed systems exhibit broad substrate scope and compatibility with various functional groups, achieving yields in the range of 65 to 88 percent [11] [12].

Alpha-chlorodiazirine reagents have introduced a completely novel paradigm for pyrimidine synthesis through unique skeletal editing techniques [10]. These reagents enable the selective cleavage of N-N bonds in pyrazole and indazole cores to afford pyrimidines through an overall insertion mechanism [10]. The reaction proceeds through ylide formation, fragmentation with N-N bond cleavage, and subsequent ring closure to generate the desired pyrimidine products with yields ranging from 75 to 95 percent [10].

Catalyst SystemMechanismSubstrate ScopeYield Range (%)SelectivityReference
DBU-mediated redox isomerizationBase-mediated redox/cyclizationPropargyl alcohols, amidines85-94High regioselectivity [8]
TMSOTf/BF3·OEt2 Lewis acidsLewis acid activation/annulationAcetophenones, aldehydes, HMDS62-93Acid-controlled selectivity [9]
Iron(II)-TEMPO complexTEMPO-mediated oxidative couplingKetones, aldehydes, amidines70-89Excellent functional tolerance [12]
Copper-catalyzed C-H activationMetal-catalyzed hydroarylationAlkynes, aryl compounds65-88Regio- and stereoselective [11]
α-Chlorodiazirine reagentsCarbene insertion/ring expansionPyrazoles, indazoles75-95Unique N-N bond cleavage [10]

Green Chemistry Approaches in Ethoxy Group Incorporation

Green chemistry approaches for ethoxy group incorporation in pyrimidine synthesis have gained significant prominence due to increasing environmental awareness and regulatory pressures for sustainable chemical processes [13] [14] [15]. These methodologies prioritize the reduction of hazardous solvents, minimization of waste generation, and enhancement of energy efficiency while maintaining or improving synthetic yields and product purity [13] [14] [16].

Low Transition Temperature Mixtures based on glycolic acid and urea represent a revolutionary approach to sustainable pyrimidine synthesis [13]. This novel solvent system serves dual functions as both a reusable catalyst and solvent medium, demonstrating exceptional thermal stability and working temperature ranges as confirmed by thermogravimetric analysis and differential scanning calorimetry [13]. The glycolic acid-urea mixture in a 1:1 ratio facilitates highly efficient synthesis of pyrimidine derivatives through Knoevenagel condensation followed by Michael addition and subsequent cyclization [13]. This approach achieves yields ranging from 82 to 95 percent with reaction times of 2 to 4 hours at 80 degrees Celsius [13].

Solvent-free mechanochemical synthesis using ball-milling techniques has emerged as an environmentally benign alternative for pyrimidine production [14]. This methodology eliminates the need for organic solvents entirely, instead utilizing mechanical energy to drive chemical transformations [14]. The ball-milling approach for pyrimidine synthesis achieves quantitative yields of 85 to 98 percent with dramatically reduced reaction times of 10 to 30 minutes at room temperature [14]. The absence of solvents not only reduces environmental impact but also enhances reaction rates and simplifies product isolation procedures [14].

Microwave-assisted synthesis protocols have revolutionized the efficiency of pyrimidine synthesis by providing rapid, uniform heating and significantly reducing energy consumption [15]. These methodologies utilize custom-designed microwave systems operating at temperatures ranging from 60 to 150 degrees Celsius with reaction times reduced to 0.5 to 2 hours [15]. Agro-waste-based catalysts, particularly water extracts of lemon fruit shell ash, have demonstrated remarkable catalytic activity under microwave conditions, achieving yields of 85 to 92 percent while avoiding the use of external bases, additives, and conventional solvents [15].

Ionic liquid catalysis represents another significant advancement in green pyrimidine synthesis [17]. The triethylammonium hydrogen sulfate ionic liquid system possesses dual solvent-catalytic engineering capabilities, enabling solvent-free conditions at 60 degrees Celsius [17]. This approach demonstrates excellent scalability from milligram to multigram quantities with yields consistently ranging from 92 to 94 percent and reaction times of 1 to 3 hours [17]. The ionic liquid catalyst can be recovered and reused multiple times without significant loss of catalytic activity [17].

The incorporation of ethoxy groups through green chemistry approaches often involves innovative etherification methodologies that avoid traditional harsh conditions [16] [18] [19]. Reactive extraction techniques enable simultaneous functionalization and extraction of target compounds, utilizing ethanol-water mixtures in the presence of catalytic amounts of sulfuric acid [16]. These processes achieve high degrees of ethoxy group substitution while maintaining environmentally benign conditions [16] [18].

Catalytic reductive alcohol etherification represents a sustainable alternative to traditional Williamson ether synthesis for ethoxy group incorporation [18]. These processes utilize carbonyl-based compounds or carbon dioxide as starting materials, avoiding the need for toxic alkyl halides and strong bases that generate significant waste [18]. The methodology demonstrates excellent selectivity for both symmetrical and asymmetrical ether formation with increased molecular complexity [18] [19].

Green ApproachEnvironmental BenefitReaction ConditionsYield (%)Reaction TimeReference
Glycolic acid-urea LTTMNon-toxic, reusable solvent80°C, glycolic acid:urea (1:1)82-952-4 hours [13]
Solvent-free ball millingNo solvent, mechanochemicalBall milling, room temperature85-9810-30 minutes [14]
Microwave-assisted synthesisEnergy efficient, rapid heating60-150°C, MW irradiation90-980.5-2 hours [15]
Ionic liquid catalysisDual solvent-catalyst function60°C, [Et3NH][HSO4]92-941-3 hours [17]
Agro-waste catalystWaste valorization, eco-friendlyMW, lemon peel extract85-9215-45 minutes [15]

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one presents multifaceted challenges that require comprehensive optimization strategies encompassing economic, technical, and environmental considerations [20] [21] [22]. The transition from laboratory-scale synthesis to commercial production involves complex scaling factors ranging from 500 to 5000 times the original batch size, necessitating careful consideration of heat transfer, mass transfer, and reaction kinetics at industrial scales [20] [21].

Capital investment requirements for pyrimidine manufacturing facilities represent a significant economic barrier, with conventional production methods requiring investments ranging from 10 to 50 million dollars [20] [22]. Green technology implementations can reduce these costs to a more manageable 5 to 25 million dollar range while simultaneously improving environmental performance [20]. The return on investment targets for industrial pyrimidine production typically require values exceeding 15 percent with positive net present value calculations to justify the substantial capital expenditure [20] [22].

Temperature control optimization presents critical challenges for industrial pyrimidine synthesis, as conventional methods typically operate at elevated temperatures of 120 to 180 degrees Celsius, requiring significant energy input for steam generation and heating [21] [23]. Green chemistry approaches have successfully reduced operating temperatures to the 60 to 120 degrees Celsius range, substantially decreasing energy consumption and improving process economics [21] [23]. The implementation of microwave heating and other energy-efficient technologies further enhances the sustainability profile of industrial operations [15] [23].

Reactor design considerations for industrial pyrimidine production have evolved from traditional batch reactors toward continuous processing systems and microreactor technologies [24] [12]. Continuous processing offers several advantages including improved heat and mass transfer, reduced residence time distribution, and enhanced safety profiles through smaller reaction volumes [24]. Microreactor technologies enable precise control over reaction parameters and facilitate rapid optimization of reaction conditions [24] [12].

Catalyst lifetime and recyclability represent crucial factors in industrial process economics [25] [20]. Conventional catalyst systems typically achieve 100 to 500 reaction cycles before replacement becomes necessary, while advanced green chemistry catalysts can extend operational lifetimes to 500 to 2000 cycles [25] [20]. The development of heterogeneous catalyst systems enables easier separation and recovery, further improving process economics and reducing waste generation [25] [23].

Product purity requirements for pharmaceutical-grade pyrimidine derivatives necessitate rigorous quality control measures [22] [23]. Conventional production methods typically achieve purities in the 85 to 95 percent range, while optimized green chemistry approaches can consistently deliver purities of 90 to 98 percent [22] [23]. The enhanced purity profiles reduce downstream purification costs and improve overall process efficiency [22].

Waste generation minimization represents a critical optimization target for industrial pyrimidine production [14] [26]. Conventional processes generate 5 to 15 kilograms of waste per kilogram of product, resulting in significant disposal costs and environmental impact [14] [26]. Green chemistry implementations can reduce waste generation to 1 to 5 kilograms per kilogram of product, substantially improving the environmental factor and process sustainability [14] [26].

Energy consumption optimization involves the integration of renewable energy sources and energy recovery systems [17] [15]. Conventional high-temperature processes require substantial steam and heating energy inputs, while green chemistry approaches utilizing microwave heating and ambient temperature reactions significantly reduce overall energy consumption [17] [15]. The implementation of heat integration and energy recovery systems can further enhance energy efficiency in industrial operations [15] [12].

Process monitoring and control systems for industrial pyrimidine production require sophisticated analytical capabilities to ensure consistent product quality and optimal reaction conditions [21] [12]. Real-time monitoring of reaction progress, temperature profiles, and catalyst activity enables rapid response to process variations and maintains optimal production efficiency [21] [12]. Advanced process control algorithms can optimize multiple parameters simultaneously to maximize yield while minimizing waste generation and energy consumption [12].

Production ParameterConventional MethodsGreen TechnologiesOptimization TargetReference
Capital InvestmentHigh ($10-50M)Moderate ($5-25M)ROI >15%, NPV positive [20] [22]
Operating Temperature120-180°C60-120°CEnergy efficient range [21] [23]
Reactor TypeBatch reactorsContinuous/microreactorsContinuous processing [24] [12]
Catalyst Lifetime100-500 cycles500-2000 cyclesExtended catalyst life [25] [20]
Product Purity85-95%90-98%Pharmaceutical grade [22] [23]
Waste Generation5-15 kg/kg product1-5 kg/kg productMinimize E-factor [14] [26]
Energy ConsumptionHigh (steam, heating)Reduced (MW, ambient)Green energy integration [17] [15]
Scale-up Factor1000-5000x500-2000xPilot to commercial [20] [21]

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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